molecular formula C13H26N2O B4715617 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide

2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide

Cat. No.: B4715617
M. Wt: 226.36 g/mol
InChI Key: BYOWGAVGEMGCFO-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propanamide group.

Properties

IUPAC Name

2,2-dimethyl-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-5-8-15-9-6-11(7-10-15)14-12(16)13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOWGAVGEMGCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide typically involves the reaction of 1-propyl-4-piperidinol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include steps such as the preparation of intermediates, the main reaction, and purification stages. Quality control measures are implemented to monitor the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to opioid receptors, leading to analgesic effects by inhibiting pain signal transmission.

Comparison with Similar Compounds

2,2-dimethyl-N-(1-propyl-4-piperidinyl)propanamide can be compared with other piperidine derivatives, such as fentanyl and its analogs. While fentanyl is known for its potent analgesic properties, this compound may offer different pharmacokinetic and pharmacodynamic profiles, making it unique in terms of its therapeutic potential and safety profile.

List of Similar Compounds

  • Fentanyl
  • Sufentanil
  • Carfentanil
  • Alfentanil

These compounds share structural similarities but differ in their potency, duration of action, and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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